1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Overview
Description
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex heterocyclic compound. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves multiple steps. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminoacetophenone to yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions. Common reagents used in these reactions include thionyl chloride, KOH solution, and various catalysts
Scientific Research Applications
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anti-tubercular, anti-proliferative, and anti-inflammatory properties.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the synthesis of other complex molecules and as a building block in chemical research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures and properties. For instance, fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds have been studied for their anticancer activity . The uniqueness of 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-4-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE lies in its specific functional groups and the resulting biological activities.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-3-cyano-7-fluoro-2-pyridin-4-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O2/c27-18-4-1-16(2-5-18)24(33)23-22(15-9-11-31-12-10-15)26(14-29,25(30)34)21-8-3-17-13-19(28)6-7-20(17)32(21)23/h1-13,21-23H,(H2,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRMLWFJJBKCES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)N3C1C(C(C3C(=O)C4=CC=C(C=C4)Cl)C5=CC=NC=C5)(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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